molecular formula C10H8ClNO2S B13547138 Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13547138
M. Wt: 241.69 g/mol
InChI Key: QEMANMACWZWYLO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a methyl ester group at position 2, a chlorine substituent at position 4, and a methyl group at position 2. This compound serves as a critical building block in medicinal and materials chemistry due to its structural versatility. Its synthesis typically involves multi-step reactions, including cyclization and halogenation, to achieve the desired substitution pattern .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-5-7-6(3-4-12-9(7)11)15-8(5)10(13)14-2/h3-4H,1-2H3

InChI Key

QEMANMACWZWYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylthiophene-2-carboxylic acid with a suitable reagent to form the desired thienopyridine structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Core Heterocycle Variations

Methyl 4-Chloro-1H-Pyrrolo[3,2-c]Pyridine-2-Carboxylate
  • Key Differences: Replaces the thiophene ring in the thienopyridine system with a pyrrole ring.
  • Synthetic Route : Prepared via thermolysis of 2-azido-3-pyridine acrylates, yielding 66–93% for halogenated derivatives .
  • Reactivity: Pyrrolo derivatives exhibit enhanced nucleophilicity at the nitrogen site compared to thieno analogues, influencing their utility in cross-coupling reactions .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
  • Key Differences: Features a saturated dihydrothienopyridine ring, an ethyl ester, and a Boc-protected amino group.
  • Applications : Used in peptide mimetics and kinase inhibitors, where saturation modulates conformational flexibility .

Substituent Effects on Reactivity and Stability

Chlorine vs. Bromine Substituents
  • Chlorine (Target Compound) : Enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr).
  • Bromine Analogues : Brominated derivatives (e.g., 1-(4-bromo-6-methylpyridin-2-yl)methanamine dihydrobromide) show higher reactivity in Suzuki-Miyaura couplings but pose greater steric hindrance .
Methyl Ester vs. Ethyl Ester
  • Methyl Ester (Target Compound) : Offers faster hydrolysis rates under basic conditions compared to ethyl esters, making it preferable for prodrug design .

Crystallographic and Computational Insights

  • Thieno vs. Pyrrolo Systems: Thienopyridine derivatives exhibit greater planarity due to sulfur’s larger atomic radius, enhancing π-stacking interactions in crystal lattices. Pyrrolo analogues show distorted geometries due to N–H hydrogen bonding .
  • Software Tools : Programs like SHELXL and Mercury CSD are used to refine and visualize these structures, with SHELXL being preferred for high-resolution small-molecule data .

Biological Activity

Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate (CAS No. 1315364-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₆ClN₁O₂S
Molecular Weight227.67 g/mol
Boiling PointNot specified
DensityNot specified
LogPNot specified
ToxicityWarning: H302, H315, H319, H335

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. The synthetic pathway often includes chlorination and esterification processes to achieve the final product. Specific synthetic routes have been documented in patents and scientific literature, emphasizing the compound's accessibility for further study and application in medicinal chemistry.

Antimicrobial Properties

Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of thieno-pyridine derivatives. This compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that the compound can induce apoptosis in specific cancer types, likely through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated a series of thieno-pyridine derivatives for their antimicrobial efficacy. This compound was among the compounds tested and exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively .
  • Cytotoxicity Assay : In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values of approximately 20 µM and 30 µM respectively. These results suggest a promising therapeutic index for further development .

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The compound may act by inhibiting key enzymes or modulating receptor activities that are crucial for microbial survival or cancer cell proliferation.

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